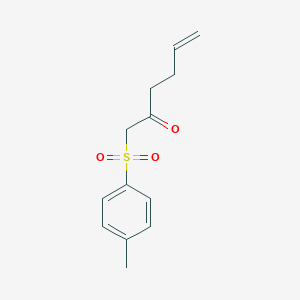
1-Fluorohexapentaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluorohexapentaene: is an organic compound characterized by the presence of a fluorine atom attached to a hexapentaene chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Fluorohexapentaene can be synthesized through several methods. One common approach involves the fluorination of hexapentaene precursors using fluorinating agents such as diethylaminosulfur trifluoride or xenon difluoride. The reaction typically occurs under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The production process must adhere to strict safety and environmental regulations due to the hazardous nature of some fluorinating agents.
Análisis De Reacciones Químicas
Types of Reactions: 1-Fluorohexapentaene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of fluorinated aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of fluorinated alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Hydroxide ions, amines, and other nucleophiles.
Major Products Formed:
Oxidation: Fluorinated aldehydes and carboxylic acids.
Reduction: Fluorinated alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Fluorohexapentaene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex fluorinated compounds.
Biology: Investigated for its potential use in biological labeling and imaging due to its unique fluorine atom.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of fluorinated drugs.
Industry: Utilized in the development of advanced materials with unique properties, such as increased chemical resistance and stability.
Mecanismo De Acción
The mechanism by which 1-Fluorohexapentaene exerts its effects involves the interaction of the fluorine atom with various molecular targets. The presence of the fluorine atom can influence the compound’s reactivity, stability, and interaction with other molecules. The specific pathways and molecular targets depend on the context in which the compound is used, such as in chemical reactions or biological systems.
Comparación Con Compuestos Similares
1-Fluorohexane: Similar in structure but lacks the extended conjugated system of hexapentaene.
1-Fluoropentane: Another fluorinated alkane with a shorter carbon chain.
1-Fluoronaphthalene: Contains a fluorine atom attached to a naphthalene ring, differing significantly in structure and properties.
Uniqueness: 1-Fluorohexapentaene is unique due to its extended conjugated system combined with the presence of a fluorine atom. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various applications.
Propiedades
Número CAS |
918530-28-6 |
|---|---|
Fórmula molecular |
C6H3F |
Peso molecular |
94.09 g/mol |
InChI |
InChI=1S/C6H3F/c1-2-3-4-5-6-7/h6H,1H2 |
Clave InChI |
OSIZEJDWMOOMIW-UHFFFAOYSA-N |
SMILES canónico |
C=C=C=C=C=CF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methanone, (2-fluorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14194450.png)

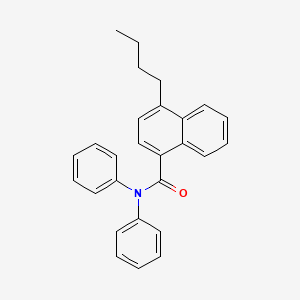

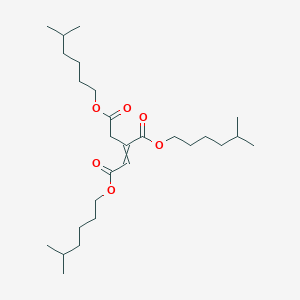

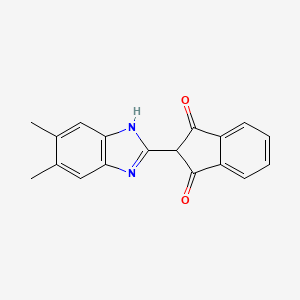
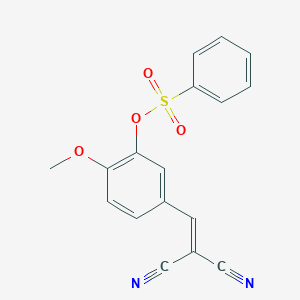
![1-(2-Phenylethyl)-4-{2-[3-(trifluoromethyl)phenoxy]ethyl}piperazine](/img/structure/B14194468.png)

![Bis[4'-(diphenylamino)[1,1'-biphenyl]-4-yl]ethane-1,2-dione](/img/structure/B14194484.png)
![2,2'-{[3-(Benzoyloxy)propane-1,2-diyl]bis(oxy)}diacetic acid](/img/structure/B14194490.png)
![2-(2,2-Dimethylpropyl)-2H,4H-naphtho[1,2-D][1,3]dioxin-4-one](/img/structure/B14194494.png)
